2-Aminobiphenyl-D9 2-Aminobiphenyl-D9
Brand Name: Vulcanchem
CAS No.: 344298-97-1
VCID: VC16564235
InChI: InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
SMILES:
Molecular Formula: C12H11N
Molecular Weight: 178.28 g/mol

2-Aminobiphenyl-D9

CAS No.: 344298-97-1

Cat. No.: VC16564235

Molecular Formula: C12H11N

Molecular Weight: 178.28 g/mol

* For research use only. Not for human or veterinary use.

2-Aminobiphenyl-D9 - 344298-97-1

Specification

CAS No. 344298-97-1
Molecular Formula C12H11N
Molecular Weight 178.28 g/mol
IUPAC Name 2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline
Standard InChI InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Standard InChI Key TWBPWBPGNQWFSJ-LOIXRAQWSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H]
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

2-Aminobiphenyl-D9 belongs to the aromatic amine class, featuring a biphenyl backbone with an amine group at the second position. Deuterium atoms replace hydrogens at nine positions, primarily on the biphenyl rings (Figure 1) . Key specifications include:

PropertyValueSource
Molecular FormulaC₁₂H₂D₉N
Molecular Weight178.28 g/mol
Isotopic Enrichment98 atom % D
CAS Number344298-97-1
Synonyms2-Aminodiphenyl-D9; o-Biphenylamine-D9

Figure 1: Structural representation of 2-Aminobiphenyl-D9, highlighting deuterium positions (indicated by bold hydrogen atoms) .

Comparative Analysis with Non-Deuterated Analog

The non-deuterated form (2-aminobiphenyl, CAS 90-41-5) exhibits distinct physicochemical properties, underscoring the impact of isotopic substitution:

Property2-Aminobiphenyl-D92-Aminobiphenyl
Molecular Weight178.28 g/mol169.22 g/mol
Boiling PointNot reported299.0°C at 760 mmHg
Melting PointNot reported47–50°C
Water SolubilityLow (similar to non-deuterated)<0.01 g/100 mL at 21°C
StabilityStable at room temperatureSensitive to oxidation

Sources:

Synthesis and Purification

Deuteration Process

The synthesis of 2-Aminobiphenyl-D9 involves catalytic deuteration of 2-aminobiphenyl under high-pressure hydrogen-deuterium exchange conditions. Platinum or palladium catalysts facilitate H/D substitution at elevated temperatures (150–200°C), targeting aromatic and aliphatic hydrogens . Post-synthesis, chromatographic techniques (e.g., HPLC) isolate the deuterated product from residual reactants and by-products, achieving ≥98% isotopic purity .

Analytical Validation

Quality control employs:

  • Mass Spectrometry (MS): Confirms molecular ion peaks at m/z 178.28 and isotopic distribution patterns .

  • NMR Spectroscopy: Distinguishes deuterated vs. non-deuterated protons, with suppressed signals at δ 6.5–7.5 ppm (aromatic H) .

Applications in Scientific Research

Metabolic Pathway Tracing

Deuterium labeling enables tracking of 2-Aminobiphenyl-D9 in biological systems. Studies using rodent models demonstrate its incorporation into hepatic metabolites, particularly N-hydroxy derivatives and DNA adducts . These adducts, such as N-(deoxyguanosin-8-yl)-2-aminobiphenyl, are biomarkers for mutagenicity and carcinogenicity .

Environmental Toxicology

As a stable isotope internal standard, 2-Aminobiphenyl-D9 quantifies environmental 2-aminobiphenyl levels in soil and water samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its use minimizes matrix effects and improves detection limits to sub-ppb levels .

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